molecular formula C19H12FN B12535277 10-(4-Fluorophenyl)benzo[h]quinoline

10-(4-Fluorophenyl)benzo[h]quinoline

Cat. No.: B12535277
M. Wt: 273.3 g/mol
InChI Key: IOLOARDBCUHOLJ-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)benzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorophenyl group attached to the benzo[h]quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)benzo[h]quinoline can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The choice of catalyst and reaction conditions can significantly influence the yield and efficiency of the synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization processes. The use of microwave irradiation and nanostructured TiO2 photocatalysts under solvent-free conditions has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 10-(4-Fluorophenyl)benzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

10-(4-Fluorophenyl)benzo[h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)benzo[h]quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are enhanced through protonation, which shifts the fluorescence maximum and increases the overall intensity . This property is exploited in various applications, including biosensing and imaging.

Comparison with Similar Compounds

    Benzo[h]quinoline: Lacks the fluorophenyl group, resulting in different chemical and physical properties.

    Acridine: Another heterocyclic aromatic compound with similar fluorescence properties but different structural features.

    Isoquinoline: Similar in structure but with different substitution patterns and reactivity.

Uniqueness: 10-(4-Fluorophenyl)benzo[h]quinoline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .

Properties

Molecular Formula

C19H12FN

Molecular Weight

273.3 g/mol

IUPAC Name

10-(4-fluorophenyl)benzo[h]quinoline

InChI

InChI=1S/C19H12FN/c20-16-10-8-13(9-11-16)17-5-1-3-14-6-7-15-4-2-12-21-19(15)18(14)17/h1-12H

InChI Key

IOLOARDBCUHOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C=C2

Origin of Product

United States

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